![molecular formula C27H26N2O5S B6510823 ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 878062-41-0](/img/structure/B6510823.png)
ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate, also known as EMPAB, is an organic compound with a complex structure. It is a white powder that is insoluble in water, but soluble in organic solvents. EMPAB has a wide range of applications in scientific research, ranging from drug development to tissue engineering.
Mechanism of Action
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
. This hydrolysis reaction could potentially affect various biochemical pathways, depending on the specific context within the cell.
Pharmacokinetics
As an ester, it may undergo hydrolysis in the body, which could affect its bioavailability . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the rate of ester hydrolysis can be influenced by pH and temperature . Additionally, the presence of other molecules could potentially affect the compound’s stability and interactions with its targets.
Advantages and Limitations for Lab Experiments
The use of ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a highly potent inhibitor of aromatase, making it an ideal tool for studying the effects of hormones on cancer cells. However, there are also some limitations to using ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
There are many potential future directions for the use of ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate in scientific research. It could be used to further study the effects of hormones on cancer cells, as well as to investigate its potential as an anti-inflammatory or anti-angiogenic agent. In addition, ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate could be used to study the effects of proteases on cell growth and differentiation, and to develop new drugs and therapies for the treatment of cancer and other diseases.
Synthesis Methods
Ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate can be synthesized by a process known as the Biginelli reaction. This involves the reaction of urea, an aldehyde, and an α-keto acid in the presence of an acid catalyst. This reaction produces a mixture of three compounds, one of which is ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate. The other two compounds can be removed by chromatography or other methods, leaving pure ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate.
Scientific Research Applications
Ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate has been used in a variety of scientific research applications. It has been used in drug development as an inhibitor of the enzyme aromatase, which is involved in the production of estrogen. It has also been used in tissue engineering to study the effects of growth factors on cell proliferation and differentiation. In addition, ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate has been used to study the effects of hormones on the development of cancer cells and to investigate the role of proteases in the regulation of cell growth and differentiation.
properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-34-27(31)21-12-14-22(15-13-21)28-26(30)17-29-16-25(23-6-4-5-7-24(23)29)35(32,33)18-20-10-8-19(2)9-11-20/h4-16H,3,17-18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJINMZZXKXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate |
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